



Application Note: Measuring WNK Kinase Inhibition with WNK463

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For Researchers, Scientists, and Drug Development Professionals

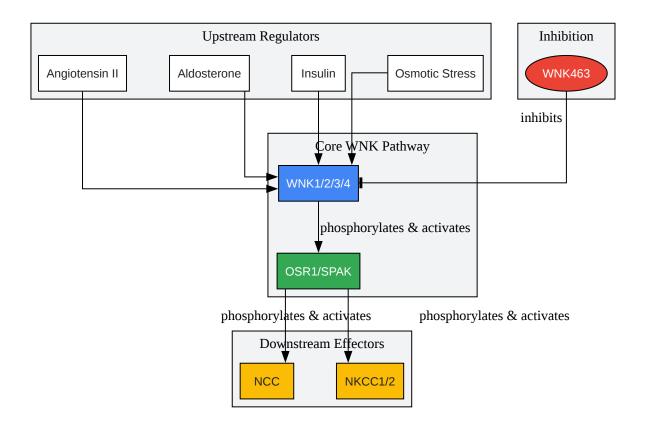
Introduction

With-No-Lysine (WNK) kinases are a family of serine/threonine kinases that play a crucial role in regulating ion transport and blood pressure.[1][2] Dysregulation of WNK signaling is associated with hypertension and other diseases, making these kinases attractive targets for drug development.[1][2] **WNK463** is a potent, orally bioavailable, pan-WNK kinase inhibitor that targets the catalytic domain of all four WNK isoforms.[3][4][5][6] This application note provides detailed protocols for utilizing **WNK463** in in vitro kinase assays to accurately measure WNK inhibition, a critical step in the characterization of potential therapeutic agents.

WNK Signaling Pathway

The WNK signaling cascade is a key regulator of ion homeostasis. WNK kinases phosphorylate and activate the downstream kinases OSR1 (Oxidative Stress Responsive 1) and SPAK (STE20/SPS1-related proline/alanine-rich kinase).[1][7] Activated OSR1/SPAK, in turn, phosphorylate and modulate the activity of various ion co-transporters, such as NKCC1/2 and NCC, thereby controlling cellular ion flux and volume.[7][8]





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Caption: WNK Signaling Pathway and Point of Inhibition by WNK463.

Quantitative Data: WNK463 Inhibition Profile

WNK463 demonstrates potent inhibition across all four WNK kinase isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.



Kinase Isoform	IC50 (nM)
WNK1	5[3][4]
WNK2	1[3][4]
WNK3	6[3][4]
WNK4	9[3][4]

Experimental Protocols

Two common and robust methods for measuring WNK kinase activity and its inhibition by **WNK463** are the ADP-Glo™ Kinase Assay and the LanthaScreen™ Eu Kinase Binding Assay.

Protocol 1: ADP-Glo™ Kinase Assay for WNK Inhibition

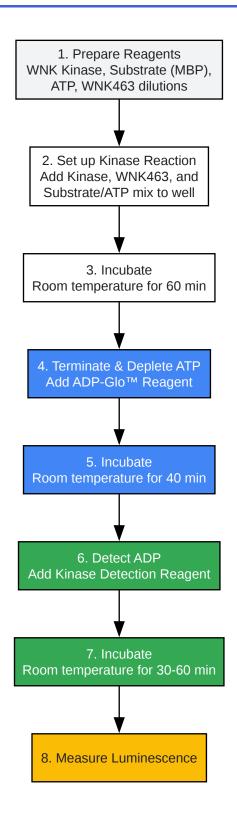
This protocol measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

- Recombinant human WNK1, WNK2, WNK3, or WNK4 (GST-tagged)
- Myelin Basic Protein (MBP) as a substrate
- WNK463 (dissolved in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
- ATP
- White, opaque 96-well or 384-well plates
- Luminometer

Experimental Workflow:





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Caption: ADP-Glo™ Kinase Assay Workflow for **WNK463**.

Procedure:



Reagent Preparation:

- Prepare serial dilutions of WNK463 in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and ideally below 1%.
- Prepare a solution containing the WNK kinase in kinase reaction buffer.
- Prepare a substrate/ATP solution containing MBP and ATP in kinase reaction buffer. The optimal concentrations of kinase, substrate, and ATP should be empirically determined.

Kinase Reaction:

- \circ Add 2.5 µL of the **WNK463** dilution or DMSO (for control) to the wells of a 96-well plate.
- Add 5 μL of the WNK kinase solution to each well.
- \circ Initiate the kinase reaction by adding 2.5 μ L of the substrate/ATP solution to each well.
- Incubate the plate at room temperature for 60 minutes.[9]

ADP Detection:

- Add 10 µL of ADP-Glo[™] Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[9]
- Incubate at room temperature for 40 minutes.[9]
- Add 20 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[9]
- Incubate at room temperature for 30-60 minutes.[10]
- Measure the luminescence using a plate-reading luminometer.
- Data Analysis:



- Calculate the percent inhibition for each WNK463 concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the WNK463 concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: LanthaScreen™ Eu Kinase Binding Assay

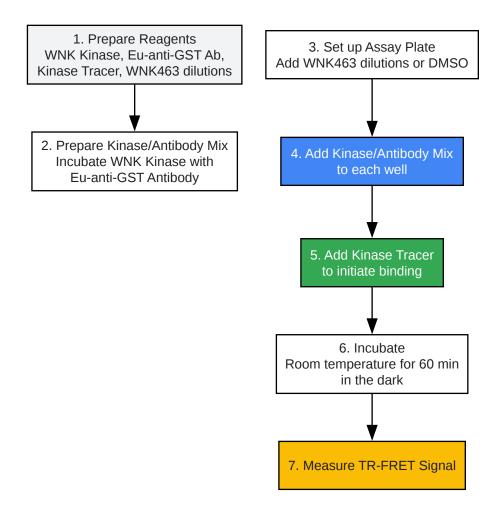
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase, which is displaced by a competitive inhibitor like **WNK463**.

Materials:

- Recombinant human WNK kinase (GST-tagged)
- LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)
- LanthaScreen™ Kinase Tracer
- WNK463 (dissolved in DMSO)
- Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- Black, low-volume 384-well plates
- TR-FRET compatible plate reader

Experimental Workflow:





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Caption: LanthaScreen™ Kinase Binding Assay Workflow.

Procedure:

- Reagent Preparation:
 - Prepare serial dilutions of WNK463 in DMSO. Further dilute in kinase buffer to the desired final concentrations.
 - Prepare a 2X solution of the WNK kinase and a 2X solution of the LanthaScreen™ Euanti-GST Antibody in kinase buffer.
 - Prepare a 2X solution of the appropriate LanthaScreen™ Kinase Tracer in kinase buffer.
- Assay Assembly:



- Add 5 μL of the **WNK463** dilutions or DMSO to the wells of a 384-well plate.
- Prepare a kinase/antibody mixture by combining equal volumes of the 2X WNK kinase and 2X Eu-anti-GST Antibody solutions. Incubate for 20 minutes at room temperature.
- Add 5 μL of the kinase/antibody mixture to each well.
- Add 5 μL of the 2X Kinase Tracer solution to each well.
- Incubation and Measurement:
 - Incubate the plate for 60 minutes at room temperature, protected from light.
 - Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Tracer).
- Data Analysis:
 - Calculate the emission ratio (665 nm / 615 nm).
 - Calculate the percent inhibition for each WNK463 concentration based on the emission ratio.
 - Determine the IC50 value by plotting the percent inhibition against the logarithm of the **WNK463** concentration.

Conclusion

The protocols outlined in this application note provide robust and reliable methods for measuring the inhibitory activity of **WNK463** against WNK kinases. These assays are essential tools for researchers in both academic and industrial settings for the discovery and characterization of novel WNK inhibitors. The provided data on **WNK463** serves as a valuable benchmark for these studies.

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